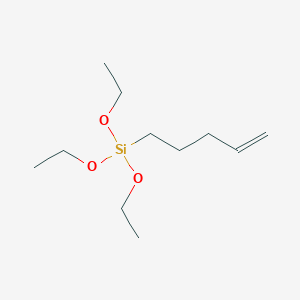
Triethoxy(pent-4-enyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(pent-4-enyl)silane: is an organosilicon compound with the molecular formula C₁₁H₂₄O₃Si. It is a clear, colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethoxy(pent-4-enyl)silane can be synthesized through the hydrosilylation reaction of pent-4-en-1-ol with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Triethoxy(pent-4-enyl)silane can undergo oxidation reactions to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, alcohols; room temperature to moderate temperatures.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Triethoxy(pent-4-enyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems .
Medicine: This compound is explored for its potential in drug formulation and delivery. Its ability to form stable bonds with various functional groups makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of high-performance materials, such as composites and polymers .
Mécanisme D'action
The mechanism of action of triethoxy(pent-4-enyl)silane involves its ability to form stable covalent bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form strong bonds. This property is exploited in applications such as surface modification and coupling agent synthesis .
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but lacks the pent-4-enyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a pent-4-enyl group.
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful in applications requiring amine functionality.
Uniqueness: Triethoxy(pent-4-enyl)silane is unique due to the presence of the pent-4-enyl group, which imparts specific reactivity and properties.
Propriétés
Numéro CAS |
131713-25-2 |
|---|---|
Formule moléculaire |
C11H24O3Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
triethoxy(pent-4-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |
Clé InChI |
OCANZHUXNZTABW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCC=C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















